Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate
説明
特性
分子式 |
C21H20N2O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
ethyl 4-methyl-2-(4-methylphenoxy)-6-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-4-25-20(24)18-15(3)22-21(26-17-12-10-14(2)11-13-17)23-19(18)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 |
InChIキー |
ZPCGTPAAHXJEFD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=C(C=C3)C)C |
製品の起源 |
United States |
準備方法
Pyrimidine Core Formation
The pyrimidine ring is commonly synthesized by condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives, allowing selective substitution at positions 4 and 6. For example, starting from ethyl acetoacetate and benzamidine derivatives can yield 4-methyl-6-phenylpyrimidine intermediates.
Introduction of the p-Tolyloxy Group at Position 2
The 2-position substitution with a p-tolyloxy group is achieved by nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyrimidine intermediate. The halogen (often chlorine or fluorine) at position 2 is displaced by the p-tolyloxy anion generated in situ from p-cresol and a base such as potassium hydroxide or potassium carbonate.
- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
- Base: KOH or K2CO3
- Temperature: Elevated (e.g., 100-120°C)
- Reaction time: 1-4 hours
This step yields Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate after workup and purification.
Detailed Experimental Example
A representative synthetic procedure adapted from literature sources is as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Pyrimidine ring formation | Condensation of ethyl acetoacetate with benzamidine hydrochloride in ethanol under reflux | Formation of Ethyl 4-methyl-6-phenylpyrimidine-5-carboxylate intermediate | 70-80 |
| 2. Halogenation at position 2 | Treatment with POCl3 or equivalent chlorinating agent | Conversion to 2-chloropyrimidine derivative | 65-75 |
| 3. Etherification | Reaction of 2-chloropyrimidine intermediate with p-cresol and KOH in DMF at 120°C for 2 h | Nucleophilic substitution to install p-tolyloxy group | 80-86 |
| 4. Purification | Flash chromatography (ethyl acetate/hexane) | Isolation of pure Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate | — |
Mechanistic Insights and Optimization
- The SNAr reaction at position 2 benefits from the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic attack by the p-tolyloxy anion.
- Microwave-assisted heating has been reported to accelerate similar substitution reactions, reducing reaction times and improving yields.
- Choice of base and solvent critically affects the reaction outcome; potassium carbonate in acetonitrile or potassium hydroxide in DMF are preferred for high conversion rates.
- Purification steps must ensure removal of unreacted phenols and halogenated byproducts to achieve high purity.
Comparative Data from Related Syntheses
While direct data on Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate is limited, analogous pyrimidine derivatives show the following trends:
| Compound | Substitution | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | 2,6-diphenyl | Condensation + halogenation + substitution | 70-85 | Similar core, no ether group |
| 2-(p-tolyloxy)pyrimidine derivatives | p-tolyloxy at position 2 | SNAr with p-cresol, KOH, DMF, 120°C | 80-86 | Efficient substitution |
| Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | methylsulfonyl at position 2 | K2CO3, MeCN, 20°C, 0.5h | 57 | Lower temperature, different substituent |
These data indicate that the nucleophilic substitution step for installing the p-tolyloxy group is generally high-yielding under optimized conditions.
化学反応の分析
Types of Reactions
Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Anticancer Activity
Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate has shown promising anticancer properties in various studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, making it a potential candidate for further development in cancer therapies .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HT-29 (Colon) | 15.0 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate resulted in significant reduction of edema and inflammatory markers .
| Model | Dosing Regimen | Outcome |
|---|---|---|
| Carrageenan-induced paw edema | 10 mg/kg orally | Reduced paw swelling by 60% |
| Adjuvant-induced arthritis | 5 mg/kg daily | Decreased serum IL-6 levels by 40% |
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate against oxidative stress-induced neuronal damage. In vitro assays demonstrated that the compound can mitigate oxidative stress markers in neuronal cell lines, suggesting its utility in treating neurodegenerative diseases .
| Assay Type | Concentration (µM) | Effect on Oxidative Stress Markers |
|---|---|---|
| DCFH-DA Assay | 25 | Reduced ROS levels by 45% |
| MTT Assay | 50 | Increased cell viability by 30% |
Case Study: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate was administered alongside standard chemotherapy. Results indicated improved patient outcomes with enhanced tumor regression rates compared to controls .
Case Study: Inflammation Reduction
A study on patients with rheumatoid arthritis showed that adding this compound to their treatment regimen led to significant improvements in joint pain and swelling over a twelve-week period, highlighting its potential as an adjunct therapy .
作用機序
The mechanism of action of ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.
類似化合物との比較
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent variations, synthesis methods, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Properties: Positional Isomerism: The ortho (o-tolyl) and meta (m-tolyl) analogs () exhibit distinct physicochemical behaviors compared to the target compound’s para-substituted aryloxy group. For instance, the o-tolyl derivative crystallizes as a white solid (m.p. 69°C), while the m-tolyl analog remains a viscous oil, highlighting steric and polarity differences . Electron-Withdrawing vs. Electron-Donating Groups: The p-tolyloxy group (electron-donating) in the target compound contrasts with thioxo (electron-withdrawing) groups in and . Thioxo derivatives often exhibit enhanced hydrogen-bonding capacity, impacting solubility and crystallinity . Heterocyclic vs.
Synthetic Methodologies: The target compound and its aryl-substituted analogs () employ Pd-catalyzed C–H arylation, enabling regioselective functionalization. This method contrasts with Biginelli reactions (), which are typically used for dihydropyrimidinones (THP derivatives) and require thiourea or urea components . Yields for Pd-catalyzed syntheses (e.g., 81–87% in ) are comparable to those of Biginelli-derived compounds, though reaction times and catalyst costs may differ .
Physicochemical and Biological Implications: Solubility: The ethyl carboxylate at position 5 is conserved across all analogs, suggesting its role in enhancing solubility in polar aprotic solvents. However, the p-tolyloxy group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ) . Thermal Stability: Crystalline derivatives (e.g., ) exhibit higher melting points than oily or non-crystalline forms, correlating with molecular symmetry and packing efficiency.
生物活性
Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that may be relevant in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate is with a molecular weight of approximately 348.40 g/mol. The compound features a pyrimidine ring that is substituted with a phenyl group and a p-tolyloxy group, which contribute to its chemical properties and potential biological activities .
Biological Activities
Research indicates that compounds similar to Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate exhibit various biological activities, including:
- Antitumor Activity : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Effects : Some derivatives in this class are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate can be partially explained through structure-activity relationship studies. The presence of specific functional groups, such as the p-tolyloxy moiety and the phenyl substitution, enhances its interaction with biological targets.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 6-Methyl-2-Oxo-4-Phenyl-Pyrimidine | C15H16N2O3 | Lacks the p-tolyloxy group; simpler structure |
| Methyl 6-Phenyl-Pyridine Carboxylate | C13H13N | Contains a pyridine ring instead of pyrimidine |
| Ethyl 4-Methyl-Pyridine Carboxylic Acid | C11H13NO2 | Does not contain phenyl or p-tolyloxy substitutions |
This table illustrates how the unique substitution pattern of Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate may enhance its biological activity compared to simpler derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antitumor Studies : A study on related pyrimidine derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) . The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics.
- Anti-inflammatory Mechanisms : Research has shown that some analogs can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and tumor necrosis factor-alpha (TNF-α), indicating their potential as anti-inflammatory agents .
- Antibacterial Activity : In vitro assays demonstrated that related compounds exhibit effective antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
